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Compound of Interest

Compound Name: Leu-Enkephalin

Cat. No.: B092233 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the solid-phase peptide synthesis

(SPPS) of Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu), a naturally occurring pentapeptide with

opioid properties. The protocol described here primarily focuses on the widely used Fmoc/tBu

(9-fluorenylmethoxycarbonyl/tert-butyl) strategy, known for its milder deprotection conditions

compared to the Boc/Bzl strategy.

Leu-enkephalin is an endogenous ligand for opioid receptors, playing a role in pain

modulation and other neurological processes.[1] Its synthesis is a common model for

demonstrating the efficiency and reliability of SPPS techniques.
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Synthesis
Strategy

Resin
Type

Coupling
Reagents

Cleavage
Method

Reported
Yield

Final
Purity

Referenc
e

Fmoc/tBu
Rink-amide

AM resin

DIC/Oxym

aPure

TFA-based

cocktail

Not

specified
>95% [2]

Boc/Bzl

Tyrosine

(Bzl)-

derivatised

resin

BOP/HOBt/

DIPEA

High HF or

TFMSA
60%

Not

specified
[3]

Fmoc/tBu
Not

specified

Not

specified

Not

specified
65%

Not

specified
[3]

Fmoc/tBu Wang resin
DIC/Oxym

a

TFA-based

cocktail

Not

specified
≥95% [1]

Experimental Protocols
Materials and Reagents

Resin: Rink Amide AM resin (or other suitable solid support like Wang resin).

Fmoc-protected amino acids: Fmoc-Leu-OH, Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-Tyr(tBu)-

OH.

Coupling Reagents: N,N'-Diisopropylcarbodiimide (DIC) and OxymaPure (or alternatively

HOBt).

Deprotection Reagent: 20% Piperidine in N,N-Dimethylformamide (DMF).

Solvents: DMF, Dichloromethane (DCM), Methanol, Diethyl ether (cold).

Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (e.g.,

95:2.5:2.5 v/v/v).

Other: Acetic Anhydride and Pyridine for optional capping.

Equipment
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Solid-phase peptide synthesis vessel.

Shaker or automated peptide synthesizer.

Filtration apparatus.

High-Performance Liquid Chromatography (HPLC) system for purification and analysis.

Mass spectrometer for identity confirmation.

Lyophilizer.

Synthesis Workflow Diagram
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Click to download full resolution via product page

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for Leu-Enkephalin.

Detailed Protocol
1. Resin Preparation and First Amino Acid Loading

Place the Rink Amide AM resin in a reaction vessel.

Swell the resin in DMF for at least 30 minutes.

Drain the DMF.

First Amino Acid Coupling (Fmoc-Leu-OH):

Dissolve Fmoc-Leu-OH (3 eq.), DIC (3 eq.), and OxymaPure (3 eq.) in DMF.
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Add the activated amino acid solution to the swollen resin.

Agitate the mixture for 1-2 hours at room temperature.

Drain the solution and wash the resin thoroughly with DMF (3x).

2. Iterative Synthesis Cycle (for Phe, Gly, Gly, Tyr)

This cycle is repeated for each subsequent amino acid in the sequence (Phenylalanine,

Glycine, Glycine, Tyrosine).

Fmoc Deprotection:

Add 20% piperidine in DMF to the resin.

Agitate for 5 minutes, then drain.

Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15 minutes.

Drain and wash the resin thoroughly with DMF (5x).

Amino Acid Coupling:

In a separate vial, dissolve the next Fmoc-protected amino acid (e.g., Fmoc-Phe-OH, 3

eq.), DIC (3 eq.), and OxymaPure (3 eq.) in DMF.

Add the activated amino acid solution to the deprotected resin.

Agitate for 1-2 hours at room temperature.

Drain the coupling solution and wash the resin with DMF (3x).

(Optional) Perform a Kaiser test to confirm the completion of the coupling reaction. If the

test is positive (indicating free amines), the coupling step should be repeated.

3. Final Deprotection and Cleavage

After the final amino acid (Fmoc-Tyr(tBu)-OH) has been coupled, perform a final Fmoc

deprotection as described in step 2.1.
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Wash the peptide-resin thoroughly with DMF (3x), followed by DCM (3x), and finally

methanol (3x) to shrink the resin.

Dry the resin under high vacuum for at least 4 hours.

Cleavage and Side-Chain Deprotection:

Treat the dried peptide-resin with a cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5) for

2-3 hours at room temperature. Use approximately 10 mL of cocktail per gram of resin.

Filter the resin and collect the filtrate containing the cleaved peptide.

Wash the resin with a small amount of fresh TFA to recover any remaining peptide.

4. Peptide Precipitation, Purification, and Characterization

Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl

ether.

Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet

again with cold ether to remove scavengers and residual cleavage cocktail components.

Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile

mixture).

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Analyze the purity of the collected fractions by analytical HPLC. Combine fractions with a

purity of ≥95%.

Confirm the identity of the purified Leu-enkephalin by mass spectrometry.

Lyophilize the pure fractions to obtain the final peptide as a white powder.

Signaling Pathway
Leu-enkephalin primarily acts as an agonist at the delta (δ) and mu (μ) opioid receptors, which

are G-protein coupled receptors (GPCRs). Activation of these receptors initiates a signaling
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cascade that leads to the modulation of neuronal excitability and neurotransmitter release,

resulting in its analgesic effects.
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Caption: Simplified signaling pathway of Leu-enkephalin via opioid receptors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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